molecular formula C15H15N B11959951 N-(4-Methylbenzylidene)-O-toluidine CAS No. 30862-09-0

N-(4-Methylbenzylidene)-O-toluidine

Cat. No.: B11959951
CAS No.: 30862-09-0
M. Wt: 209.29 g/mol
InChI Key: OCBXIPITTZSYPB-UHFFFAOYSA-N
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Description

N-(4-Methylbenzylidene)-O-toluidine is an organic compound belonging to the class of Schiff bases. Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. This compound is characterized by the presence of an azomethine group (–C=N–) which is crucial for its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methylbenzylidene)-O-toluidine can be synthesized through a condensation reaction between 4-methylbenzaldehyde and O-toluidine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzylidene)-O-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Methylbenzylidene)-O-toluidine involves its interaction with biological molecules through the azomethine group. This group can form coordination bonds with metal ions, influencing various biochemical pathways. The compound’s biological activity is attributed to its ability to disrupt microbial cell walls and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylbenzylidene)-O-toluidine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit antimicrobial properties sets it apart from other similar compounds .

Properties

CAS No.

30862-09-0

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

N-(2-methylphenyl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C15H15N/c1-12-7-9-14(10-8-12)11-16-15-6-4-3-5-13(15)2/h3-11H,1-2H3

InChI Key

OCBXIPITTZSYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=CC=C2C

Origin of Product

United States

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